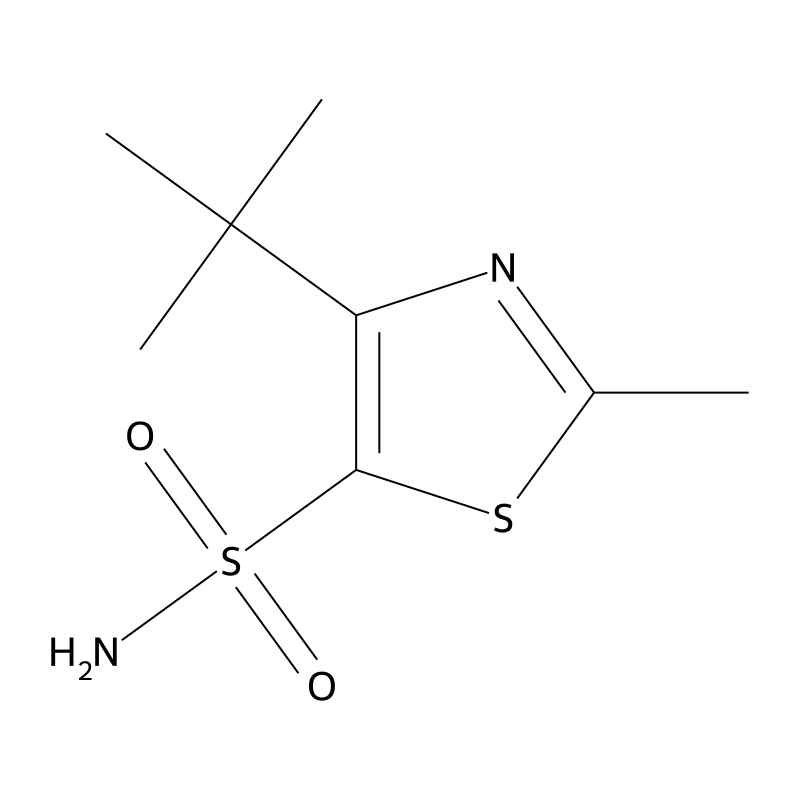

4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Synthesis

Summary of Application: “4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide” is a chemical compound that can be synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction.

Methods of Application: The synthesis involves bromination, benzyl protection, and halogen exchange reaction.

Results or Outcomes: The new method of synthesis improved yield and made purification easier.

Biological Evaluation

4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide is a sulfonamide compound characterized by its thiazole ring structure. Its chemical formula is C₉H₁₃N₃O₂S₂, and it has a molecular weight of approximately 234.34 g/mol. This compound features a tert-butyl group and a methyl group on the thiazole ring, contributing to its unique properties and potential biological activities. It is typically found as a white to off-white powder and is stable under standard laboratory conditions .

The chemical reactivity of 4-tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide can be attributed to its sulfonamide functional group, which can participate in various reactions such as:

- Nucleophilic substitution: The sulfonamide moiety can undergo nucleophilic attack by strong nucleophiles, leading to the formation of new compounds.

- Deprotonation: The sulfonamide nitrogen can be deprotonated under basic conditions, potentially leading to the formation of an anionic species that can participate in further reactions.

- Condensation reactions: The thiazole ring can engage in condensation reactions with aldehydes or ketones, forming more complex molecules.

These reactions highlight the compound's versatility in synthetic organic chemistry.

4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide exhibits notable biological activities, particularly in the realm of antimicrobial and anti-inflammatory effects. Sulfonamides are known for their antibacterial properties, primarily due to their ability to inhibit bacterial folate synthesis. This compound may also show potential in inhibiting specific enzymes involved in inflammatory pathways, making it a candidate for further pharmacological studies .

Several methods have been reported for synthesizing 4-tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide:

- Condensation Reaction: A common method involves the reaction of 2-methylthiazole with tert-butyl sulfonyl chloride under basic conditions. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid produced.

- Substitution Reactions: Another approach includes the nucleophilic substitution of a suitable leaving group on a thiazole derivative with a tert-butyl sulfonamide.

- Multi-step Synthesis: More complex syntheses may involve multiple steps, including the formation of the thiazole ring followed by sulfonation and functionalization with tert-butyl groups.

These methods can be optimized based on desired yields and purity levels.

4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide finds applications in various fields:

- Pharmaceuticals: Due to its potential antibacterial and anti-inflammatory properties, it may be developed into therapeutic agents.

- Agriculture: It could serve as an agrochemical for pest control or plant growth regulation.

- Chemical Research: Used as a building block in organic synthesis for developing new compounds with specific biological activities.

Interaction studies involving 4-tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide often focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For instance:

- Enzyme Inhibition: Investigations into its ability to inhibit dihydropteroate synthase or other related enzymes can provide insights into its antibacterial mechanisms.

- Protein Binding Studies: Evaluating how this compound interacts with proteins involved in inflammatory responses can help elucidate its anti-inflammatory properties.

Several compounds share structural similarities with 4-tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide. Here are some notable examples:

Uniqueness of 4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide

The uniqueness of 4-tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide lies in its specific combination of functional groups that confer distinct biological activities not found in simpler thiazoles or other sulfonamides. Its bulky tert-butyl group enhances lipophilicity while maintaining essential interactions required for biological activity.

This comprehensive overview highlights the significance of 4-tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide in both chemical research and potential pharmaceutical applications. Further studies could elucidate more about its mechanisms and broaden its applicability across various fields.

The selection of appropriate precursors for 4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide synthesis depends on the chosen synthetic route and desired reaction conditions. Key precursor categories include α-haloketones, thioamides, and sulfonylating agents [1] [2].

For the thiazole core construction, 2-bromo-1-(tert-butyl)ethanone serves as the primary electrophilic component, readily available through bromination of the corresponding ketone with N-bromosuccinimide [3]. The methyl substituent at the 2-position is introduced through thioacetamide, which undergoes nucleophilic attack on the α-haloketone followed by intramolecular cyclization [1] [3].

Functional group interconversions play a crucial role in precursor preparation. The conversion of carboxylic acids to their corresponding α-haloketones can be achieved through Friedel-Crafts acylation followed by α-bromination [3]. Alternative approaches include the use of Weinreb amides as intermediates, which can be readily converted to ketones through Grignard reactions [7].

The sulfonamide precursors typically include sulfonyl chlorides, chlorosulfonic acid derivatives, or pre-formed sulfonamides that can be introduced through nucleophilic substitution or coupling reactions [4] [5]. The choice of sulfonamide precursor significantly affects the reaction conditions and final product purity [6].

Key Synthetic Routes to the Thiazole Core

Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains the most widely employed method for constructing substituted thiazoles, including 4-tert-butyl-2-methylthiazole derivatives [1] [2] [8]. This method involves the condensation of α-haloketones with thioamides under neutral or basic conditions, typically yielding products in 60-95% range [1].

The mechanism proceeds through nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by intramolecular cyclization and elimination of hydrogen halide [1] [2]. Regioselectivity in Hantzsch synthesis is generally high, with the thioamide nitrogen occupying the 2-position and the ketone carbon forming the 4-position of the thiazole ring [9].

Reaction conditions significantly influence the outcome of Hantzsch synthesis. Temperature optimization shows that moderate heating (80-120°C) provides optimal yields, while higher temperatures may lead to decomposition or side reactions [10]. Solvent selection favors polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which facilitate nucleophilic attack and maintain product stability [1] [11].

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides an alternative route to 2-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide [1] [12]. This method is particularly useful for introducing amino functionality at the 2-position, which can be subsequently modified to incorporate the desired methyl substituent [1].

The reaction typically requires mild conditions (room temperature to 80°C) and provides good selectivity for 5-aminothiazole formation [1]. Yield optimization studies indicate that the Cook-Heilbron method achieves 70-85% yields under optimized conditions [1].

Modern Synthetic Approaches

Recent developments in thiazole synthesis include electrochemical methods, microwave-assisted reactions, and green chemistry approaches [13] [11] [14]. Electrochemical synthesis employs controlled electrolysis conditions to generate thiazoles from active methylene ketones and thioureas, achieving yields of 47-78% under environmentally friendly conditions [15].

Microwave-assisted synthesis significantly reduces reaction times while maintaining high yields. Arylglyoxals react with cyclic 1,3-dicarbonyls and thioamides under microwave irradiation (130-160°C, 10 minutes) to produce thiazoles in 84-89% yields [11]. This method offers rapid reaction completion and excellent energy efficiency [11].

Green chemistry approaches emphasize the use of sustainable solvents, recyclable catalysts, and environmentally benign reaction conditions [11] [14]. These methods typically achieve 70-95% yields while minimizing environmental impact through reduced waste generation and energy consumption [11].

Optimization of Reaction Conditions (Solvents, Catalysts, Temperature)

The optimization of reaction conditions for 4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide synthesis involves systematic evaluation of temperature, solvent, catalyst, and reaction time parameters [13] [11] [10].

Temperature Effects

Temperature optimization studies reveal that moderate heating (80-120°C) provides optimal yields for most thiazole formation reactions [10]. Elevated temperatures (>160°C) often result in decreased yields due to product decomposition or unwanted side reactions [10]. Lower temperatures (room temperature to 60°C) may provide better selectivity but require longer reaction times [10].

The activation energy for thiazole formation is typically overcome at 80-100°C, providing a good balance between reaction rate and product stability [10]. Microwave heating can achieve similar results at reduced reaction times by providing more uniform heating and improved energy transfer [11].

Solvent Selection

Solvent effects significantly influence both reaction rate and product selectivity in thiazole synthesis [10] [18]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and 1,2-dimethoxyethane generally provide optimal results due to their ability to solubilize ionic intermediates and stabilize transition states [10].

Trifluoroethanol has emerged as particularly effective for certain thiazole formations, likely due to its high polarity and slightly acidic nature, which assists in solubilizing precursors and promoting cyclization [10]. Ethanol provides good results for many reactions while offering environmental advantages and easier workup procedures [11].

Green solvents including water, polyethylene glycol, and ionic liquids are increasingly employed in sustainable synthesis approaches [11] [14]. These solvents often require catalyst optimization but can achieve comparable yields to traditional organic solvents [11].

Catalyst Systems

Catalyst selection plays a crucial role in optimizing reaction efficiency and selectivity [13] [11]. Triethylamine and sodium acetate serve as effective basic catalysts for most thiazole formation reactions, providing yields of 70-90% under optimized conditions [4] [11].

Lewis acid catalysts such as zinc triflate and calcium triflate can enhance reaction rates and improve regioselectivity [19]. Iron-based catalysts including iron(III) dodecyl sulfate have shown particular promise in ultrasonic-mediated synthesis, achieving yields of 72-87% under mild conditions [11].

Recyclable catalysts such as NiFe2O4 nanoparticles and supported acid catalysts offer environmental advantages while maintaining good catalytic activity [13] [11]. These systems can be recovered and reused multiple times without significant loss of activity [13].

Diastereoselectivity and Regioselectivity in Synthesis

The control of stereochemistry in thiazole synthesis is crucial for obtaining the desired product configuration and optimizing biological activity [20] [21] [22]. Diastereoselectivity in thiazole formation depends on the substrate structure, reaction conditions, and the presence of chiral centers [20] [21].

Regioselectivity Control

Regioselectivity in thiazole synthesis is primarily determined by the electronic properties of the starting materials and reaction conditions [9] [23]. The Hantzsch synthesis typically exhibits high regioselectivity due to the preferential nucleophilic attack pattern of thioamides on α-haloketones [9].

Acidic conditions can alter regioselectivity by promoting alternative reaction pathways [9]. Studies have shown that reactions conducted in 10M HCl-ethanol (1:2) at 80°C can produce mixtures of regioisomers, with 2-imino-2,3-dihydrothiazoles formed as alternative products [9].

The electronic nature of substituents significantly influences regioselectivity. Electron-donating groups tend to favor formation of the desired regioisomer, while electron-withdrawing groups may promote alternative cyclization patterns [10].

Diastereoselectivity Enhancement

Diastereoselectivity in thiazole synthesis can be enhanced through careful substrate design and reaction condition optimization [20] [21]. Chiral auxiliaries and asymmetric catalysts have been employed to achieve high diastereomeric ratios in thiazole formation [20].

The reduction of tert-butylsulfinyl ketimines provides a method for introducing chirality into thiazole-containing compounds with high diastereoselectivity [20]. L-Selectride reduction achieves exclusive formation of the (Rs,S)-isomer, while sodium borohydride provides moderate diastereoselectivity favoring the (Rs,R)-isomer [20].

Conformational control through substrate design can significantly enhance diastereoselectivity [21]. The use of constrained substrates and cyclic precursors often provides improved stereochemical outcomes compared to acyclic analogs [21].

Purification and Yield Enhancement Techniques

The purification of 4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide and related compounds requires careful selection of appropriate techniques based on the physical properties and stability of the target molecule [24] [25] [26].

Column Chromatography

Column chromatography remains the most versatile purification method for thiazole derivatives, providing high purity products with good recovery yields [25] [26]. Silica gel serves as the most common stationary phase, with ethyl acetate/hexane gradients providing optimal separation for most thiazole sulfonamides [25].

Optimization parameters for column chromatography include particle size (200-400 mesh), column diameter (2-5 cm), and flow rate (1-3 mL/min) [25]. Thin-layer chromatography monitoring ensures optimal fraction collection and minimizes product loss [25].

Yield recovery through column chromatography typically ranges from 80-95%, depending on the complexity of the crude mixture and the similarity of impurities to the target compound [25]. Flash chromatography systems can significantly reduce purification time while maintaining high resolution [25].

Recrystallization Methods

Recrystallization provides a cost-effective purification method for crystalline thiazole derivatives, achieving yields of 70-85% while significantly improving product purity [26] [27]. Solvent selection is crucial for successful recrystallization, with ethanol and methanol serving as effective solvents for most thiazole sulfonamides [26].

Hot dissolution followed by controlled cooling provides optimal crystal formation and impurity rejection [26]. Seeding techniques can improve crystal quality and reduce the risk of oil formation [28]. Anti-solvent crystallization using water as an anti-solvent in methanol solutions has shown particular promise for thiazole derivatives [28].

Temperature control during recrystallization is critical for maintaining product stability and achieving high yields [27] [29]. Reduced temperature crystallization often provides better selectivity but may require longer equilibration times [28].

Advanced Purification Techniques

High-performance liquid chromatography provides the highest resolution purification method for complex thiazole mixtures, achieving recovery yields of 90-98% [24]. Reverse-phase HPLC using acetonitrile/water gradients is particularly effective for sulfonamide derivatives [24].

Preparative HPLC can be scaled up for gram-scale purifications, though cost considerations may limit its routine use [24]. Supercritical fluid chromatography offers an environmentally friendly alternative with reduced solvent consumption [24].

Distillation under reduced pressure can be effective for volatile thiazole derivatives, achieving yields of 85-95% [27]. However, thermal decomposition risks require careful temperature control and the use of appropriate additives such as oligomeric polyethers to prevent degradation [29].

Green Chemistry Approaches and Sustainability Considerations

The development of sustainable synthetic methods for 4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide synthesis addresses growing environmental concerns and regulatory requirements [11] [14] [30]. Green chemistry principles emphasize the use of renewable starting materials, non-toxic catalysts, and environmentally benign reaction conditions [11] [14].

Solvent-Free Reactions

Solvent-free synthesis represents a significant advancement in green thiazole chemistry, eliminating the need for organic solvents and reducing waste generation [11]. Mechanochemical synthesis using ball milling or grinding techniques can achieve comparable yields to solution-phase reactions while minimizing environmental impact [11].

Neat reactions conducted without solvent often provide enhanced reaction rates due to increased concentration effects [11]. Microwave-assisted solvent-free synthesis combines the benefits of rapid heating with reduced solvent use, achieving yields of 75-90% in reaction times of 5-30 minutes [11].

Solid-state reactions can be particularly effective for thiazole formation, with catalyst-free conditions often providing good yields when appropriate reactants are employed [11]. Ultrasonic irradiation can enhance reaction rates in solvent-free systems by providing mechanical activation [11].

Catalytic Systems and Renewable Resources

Recyclable catalysts such as heterogeneous solid acids and supported metal catalysts offer significant advantages in sustainable synthesis [11] [14]. Polyphosphoric acid-silica systems can be recycled multiple times without significant loss of activity [16].

Biocatalytic approaches using enzyme catalysis and whole-cell systems provide highly selective and environmentally friendly synthetic routes [11]. α-Amylase-catalyzed reactions have shown promise for thiazole synthesis under mild aqueous conditions [11].

Renewable feedstocks including bio-based solvents and plant-derived starting materials are increasingly employed in sustainable thiazole synthesis [11] [14]. Polyethylene glycol serves as both solvent and catalyst in some green synthesis protocols [11].

Energy Efficiency and Waste Reduction

Energy-efficient synthesis techniques including microwave irradiation and ultrasonic activation significantly reduce energy consumption compared to conventional heating methods [11] [14]. Microwave-assisted synthesis can achieve complete conversion in 10-30 minutes compared to 2-8 hours for conventional heating [11].

Waste minimization strategies focus on atom economy and E-factor reduction through improved reaction design and catalyst selection [11] [14]. One-pot multicomponent reactions eliminate the need for intermediate isolation and purification, reducing both waste generation and process complexity [11].

Process intensification through continuous flow synthesis and automated systems can improve both efficiency and sustainability while maintaining high product quality [31] [32]. Flow chemistry approaches offer precise control over reaction conditions and improved heat transfer, leading to enhanced yields and reduced waste [31].